molecular formula C11H10BrNO3 B1414328 Ethyl 6-bromo-2-cyano-3-methoxybenzoate CAS No. 1807164-63-1

Ethyl 6-bromo-2-cyano-3-methoxybenzoate

Cat. No. B1414328
CAS RN: 1807164-63-1
M. Wt: 284.11 g/mol
InChI Key: IDPXKDMNCYJPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-2-cyano-3-methoxybenzoate (EBCM) is a synthetic compound that has been used in a variety of scientific research applications. It is an organic compound that belongs to the class of benzene derivatives. EBCM is an effective reagent for the synthesis of various compounds and is also used as a catalyst in a number of biochemical and physiological studies.

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-methoxybenzoate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, including peptides, steroids, and amino acids. It has also been used as a reagent in the synthesis of a variety of compounds, including polymers, polysaccharides, and polyphosphates. In addition, Ethyl 6-bromo-2-cyano-3-methoxybenzoate has been used in the synthesis of a variety of heterocyclic compounds, including imidazoles, purines, and pyridines.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-cyano-3-methoxybenzoate is not completely understood. It is believed that Ethyl 6-bromo-2-cyano-3-methoxybenzoate acts as a catalyst in the synthesis of various compounds by facilitating the formation of reactive intermediates. It is also believed that Ethyl 6-bromo-2-cyano-3-methoxybenzoate acts as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This allows it to act as a catalyst in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 6-bromo-2-cyano-3-methoxybenzoate are not well understood. However, it has been shown to have some anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, Ethyl 6-bromo-2-cyano-3-methoxybenzoate has been shown to have some antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 6-bromo-2-cyano-3-methoxybenzoate in laboratory experiments include its low cost, its low toxicity, and its ability to act as a catalyst in the synthesis of various compounds. The main limitation of using Ethyl 6-bromo-2-cyano-3-methoxybenzoate in laboratory experiments is its lack of specificity. It is not possible to control the reaction rate of Ethyl 6-bromo-2-cyano-3-methoxybenzoate, which can lead to the formation of unwanted products.

Future Directions

The potential future directions for the use of Ethyl 6-bromo-2-cyano-3-methoxybenzoate in scientific research include its use in the synthesis of novel drugs, its use as a catalyst in the synthesis of polymers, its use as an anti-inflammatory agent, and its use as a neuroprotective agent. In addition, Ethyl 6-bromo-2-cyano-3-methoxybenzoate could be further investigated for its potential use in the synthesis of other compounds, such as peptides, steroids, and amino acids. Finally, Ethyl 6-bromo-2-cyano-3-methoxybenzoate could be further investigated for its potential use in the synthesis of heterocyclic compounds, such as imidazoles, purines, and pyridines.

properties

IUPAC Name

ethyl 6-bromo-2-cyano-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-7(6-13)9(15-2)5-4-8(10)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPXKDMNCYJPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-2-cyano-3-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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